An In-depth Technical Guide to 3-Aminobenzyl Alcohol: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Aminobenzyl Alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-aminobenzyl alcohol, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectral data, and its role as a key intermediate in the synthesis of bioactive molecules, including inhibitors of critical cellular signaling pathways.
Chemical Structure and Identification
3-Aminobenzyl alcohol, also known as (3-aminophenyl)methanol, is an aromatic compound containing both an amino and a hydroxymethyl functional group substituted on a benzene (B151609) ring at the meta position.
Molecular Structure:
Table 1: Chemical Identifiers [1][2][3]
| Identifier | Value |
| IUPAC Name | (3-aminophenyl)methanol |
| CAS Number | 1877-77-6 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| InChI | InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2 |
| InChIKey | OJZQOQNSUZLSMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CO |
| Synonyms | m-Aminobenzyl alcohol, 3-(Hydroxymethyl)aniline, (3-Aminophenyl)methanol |
Physicochemical and Spectral Properties
The physical and spectral properties of 3-aminobenzyl alcohol are crucial for its identification, purification, and application in chemical synthesis.
Table 2: Physicochemical Properties [2][3][4][5]
| Property | Value |
| Appearance | Beige to grey to brown crystalline powder |
| Melting Point | 92-95 °C (lit.) |
| Boiling Point | 290.7 °C at 760 mmHg (estimate) |
| Water Solubility | Soluble |
| pKa | 14.46 ± 0.10 (Predicted) |
Table 3: Spectral Data [1][6][7][8]
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Chemical shifts (ppm) are observed around 6.94, 6.55, 6.45, 6.42 (aromatic protons), and 4.35 (methylene protons). |
| IR (ATR) | Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 123. |
Synthesis and Purification
3-Aminobenzyl alcohol is typically synthesized through the reduction of 3-nitrobenzyl alcohol. Several reducing agents can be employed for this transformation.
Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzyl Alcohol
This protocol describes a general method for the reduction of 3-nitrobenzyl alcohol to 3-aminobenzyl alcohol using a catalytic hydrogenation approach.
Materials:
-
3-Nitrobenzyl alcohol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzyl alcohol (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for small-scale reactions) at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
The catalyst is removed by filtration through a pad of Celite. The filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield crude 3-aminobenzyl alcohol.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 3-aminobenzyl alcohol
-
Suitable solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
The crude 3-aminobenzyl alcohol is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated.
-
The hot solution is filtered to remove any insoluble impurities (and charcoal if used).
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
The purified crystals are dried under vacuum.
Applications in Drug Development
3-Aminobenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds due to its bifunctional nature, allowing for diverse chemical modifications. It has been utilized as a key intermediate in the development of inhibitors for crucial signaling pathways implicated in diseases such as cancer.
Role in the Synthesis of Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers.[9][10][11][12][13] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. 3-Aminobenzyl alcohol can serve as a scaffold for the synthesis of such inhibitors.[2]
Application in the Development of Dynamin GTPase Inhibitors
Dynamin is a GTPase essential for endocytosis, a process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling.[14] Dysregulation of dynamin is implicated in various diseases, making it an attractive drug target.[15] 3-Aminobenzyl alcohol has been used as a starting material for the synthesis of quinone analogs that act as dynamin GTPase inhibitors.[3][16]
Safety and Handling
3-Aminobenzyl alcohol is classified as an irritant and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information [1][2][16][17][18]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves and lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 13. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 14. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
